![molecular formula C17H14N2O3 B11712429 2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712429.png)
2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-acetilfenil)amino]metil}-1H-isoindol-1,3(2H)-diona es un compuesto que pertenece a la clase de derivados de isoindol. Los derivados de isoindol son conocidos por sus significativas actividades biológicas y son ampliamente utilizados en la química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[(3-acetilfenil)amino]metil}-1H-isoindol-1,3(2H)-diona típicamente implica la reacción de 3-acetilfenilamina con anhídrido ftálico. La reacción se lleva a cabo en presencia de un solvente adecuado, como ácido acético, bajo condiciones de reflujo. El producto se purifica luego mediante recristalización o cromatografía en columna para obtener el compuesto deseado con un alto rendimiento .
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar el máximo rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a ampliar eficientemente el proceso de producción .
Aplicaciones Científicas De Investigación
2-{[(3-acetilfenil)amino]metil}-1H-isoindol-1,3(2H)-diona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial como inhibidor de enzimas.
Medicina: Investigado por sus propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 2-{[(3-acetilfenil)amino]metil}-1H-isoindol-1,3(2H)-diona implica su interacción con objetivos moleculares específicos. Se sabe que el compuesto inhibe ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede conducir a varios efectos biológicos, como actividades antiinflamatorias o anticancerígenas. Las vías exactas involucradas dependen de la enzima específica y el contexto biológico .
Comparación Con Compuestos Similares
Compuestos Similares
Ftalimida: Un compuesto estructuralmente similar con actividades biológicas conocidas.
Derivados de isoindol N-sustituidos: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Singularidad
2-{[(3-acetilfenil)amino]metil}-1H-isoindol-1,3(2H)-diona es único debido a la presencia del grupo 3-acetilfenil, que imparte propiedades químicas y biológicas específicas. Esto lo hace distinto de otros derivados de isoindol y permite aplicaciones únicas en varios campos .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{[(3-acetilfenil)amino]metil}-1H-isoindol-1,3(2H)-diona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Sustitución electrofílica aromática utilizando halógenos o agentes de nitración.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados o nitrados.
Propiedades
Fórmula molecular |
C17H14N2O3 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
2-[(3-acetylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)12-5-4-6-13(9-12)18-10-19-16(21)14-7-2-3-8-15(14)17(19)22/h2-9,18H,10H2,1H3 |
Clave InChI |
FDTGWZNZHQFIOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methylphenyl)sulfonyl]tryptophan](/img/structure/B11712352.png)
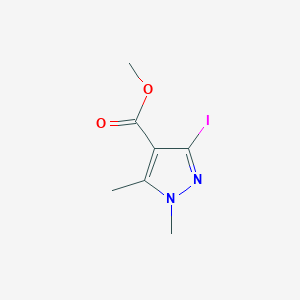
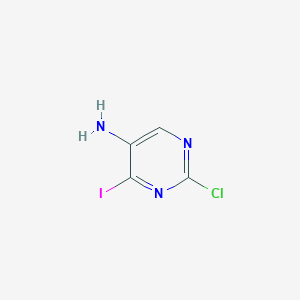
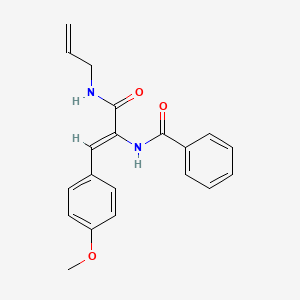
![3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11712388.png)
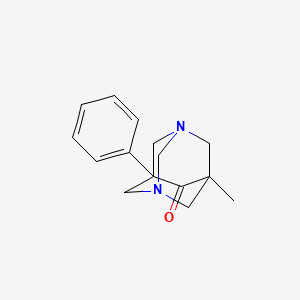
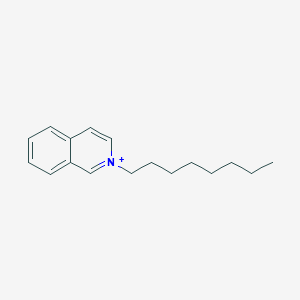
![2-[2-(1H-benzimidazol-2-yl)ethyl]aniline](/img/structure/B11712397.png)
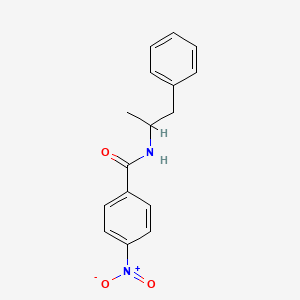
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11712421.png)

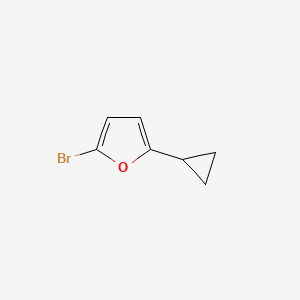
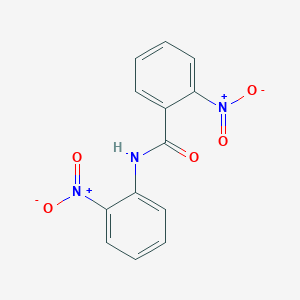
![2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11712451.png)
